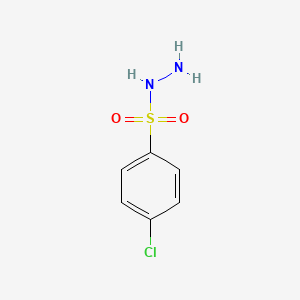

4-Chlorobenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a sulfonohydrazide group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Formation of Sulfonyl Azides

4-Chlorobenzenesulfonohydrazide reacts with sodium nitrite (NaNO₂) under acidic conditions to yield 4-chlorobenzenesulfonyl azide. This reaction proceeds via diazotization, with a reported yield of 60% at ambient temperature (6 hours, H₂O solvent) .

Reaction Scheme:

C₆H₅ClSO₂NHNH₂ + NaNO₂ + HCl → C₆H₅ClSO₂N₃ + NaCl + 2H₂O

Hydrazone Formation with Carbonyl Compounds

The compound readily condenses with aldehydes and ketones to form sulfonyl hydrazones. These reactions are typically acid-catalyzed and proceed in ethanol at reflux .

Example Reactions:

Carboxylesterase-Mediated Hydrolysis

Methyl ester derivatives of sulfonyl hydrazones derived from this compound undergo hydrolysis catalyzed by carboxylesterase (CES). For example:

-

LASSBio-1773 (methyl ester derivative) hydrolyzes to a carboxylic acid metabolite (M4 ) with a half-life (t1/2) of 5 minutes .

Key Data:

-

Inhibition of CES with bis-(p-nitrophenyl)phosphate reduces hydrolysis by 100% .

-

Metabolite M4 confirmed via HPLC-MS (m/z 365 [M+H]⁺ → 379 [M+H]⁺ for parent compound) .

Thermal and pH Stability

-

Stable in aqueous solutions at pH 7.4 but hydrolyzes rapidly under alkaline conditions (pH > 10) .

-

Microsomal stability studies show a half-life (t1/2) of 126 minutes for select derivatives .

Computational Insights

Density functional theory (DFT) studies on derivatives reveal:

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chlorobenzenesulfonohydrazide has been investigated for its antimicrobial and anticancer properties. Studies have shown that it interacts with specific molecular targets, including enzymes and receptors, which modulates biological pathways. For instance, it may inhibit bacterial protein synthesis or interfere with cell wall formation in pathogens .

Key Findings:

- Anticancer Activity: The compound exhibits notable activity against various cancer cell lines, including gastric adenocarcinoma (SNU-1) and lung adenocarcinoma (NCI-H441), with IC50 values indicating effective inhibition .

- Antimicrobial Properties: Preliminary studies suggest potential as an antibacterial agent, although further research is required to establish its efficacy against specific pathogens.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of derivatives of this compound against several viruses, including HSV-1 and HCV. Compounds derived from this hydrazide exhibited viral reduction percentages exceeding 50% in vitro, showcasing their potential as antiviral agents .

Material Science Applications

In material science, this compound serves as a building block for synthesizing more complex materials. Its unique structure allows it to participate in various chemical reactions that can lead to the development of novel materials with tailored properties.

Applications:

- Coordination Chemistry: The compound's hydrazone functionality is valuable in coordination chemistry, where it can form complexes with metals, enhancing the properties of the resulting materials .

- Organic Synthesis: It acts as an intermediate in organic synthesis reactions, contributing to the formation of diverse chemical compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Evaluation

A study evaluated several derivatives of this compound for their anticancer properties. The results indicated that specific modifications to the hydrazide structure significantly enhanced cytotoxicity against cancer cell lines. For example, a derivative exhibited an IC50 value of 20 µM against SNU-1 cells, suggesting that structural optimization can lead to more potent anticancer agents .

Case Study 2: Antiviral Efficacy

In a series of tests against HSV-1 and HCV, certain derivatives showed promising antiviral activity. One compound achieved a viral reduction percentage of over 70% at concentrations comparable to established antiviral drugs like acyclovir. This highlights the potential for developing new antiviral therapies based on modifications of this compound .

Comparative Analysis Table

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chlorobenzenesulfonamide | Structure | Contains sulfonamide group; antibacterial agent | Moderate activity |

| Benzylidene-4-chlorobenzenesulfonohydrazide | Structure | Similar hydrazone structure; studied for anticancer properties | High anticancer activity |

| N-(Benzylidene)-p-toluenesulfonohydrazide | Structure | Exhibits similar biological activity; potential use in drug design | Moderate activity |

Mécanisme D'action

The mechanism of action of 4-Chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to inhibit certain bacterial and fungal enzymes, thereby exerting its antibacterial and antifungal properties .

Comparaison Avec Des Composés Similaires

- 4-Fluorobenzene-1-sulfonohydrazide

- 4-Bromobenzene-1-sulfonohydrazide

- 4-Iodobenzene-1-sulfonohydrazide

Comparison: 4-Chlorobenzenesulfonohydrazide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative exhibits different reactivity and biological activity. For instance, the chlorine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it distinct in its antibacterial and antifungal efficacy .

Propriétés

Numéro CAS |

2751-25-9 |

|---|---|

Formule moléculaire |

C6H7ClN2O2S |

Poids moléculaire |

206.65 g/mol |

Nom IUPAC |

4-chlorobenzenesulfonohydrazide |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 |

Clé InChI |

IEEVZEZCTIQTJS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)Cl |

SMILES canonique |

C1=CC(=CC=C1S(=O)(=O)NN)Cl |

Key on ui other cas no. |

2751-25-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.